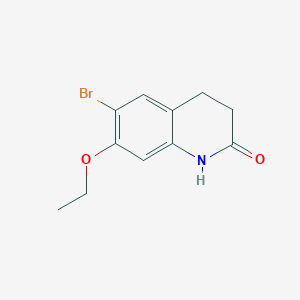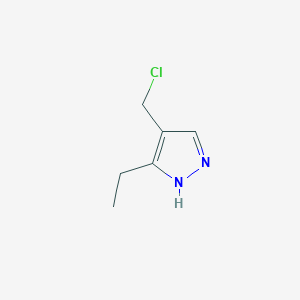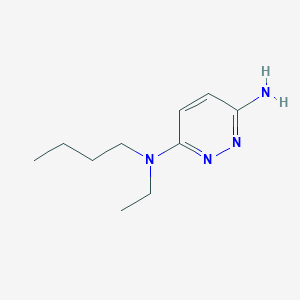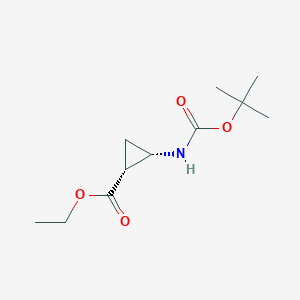
cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Vue d'ensemble
Description
“Cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The compound is typically a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 .Physical And Chemical Properties Analysis
“Cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 229.28 .Applications De Recherche Scientifique
Stereochemistry in Oxidation Processes
The study by J. Baldwin et al. (1985) highlights the stereochemical outcomes of hypochlorite oxidation of 1-amino-cis-cyclopropane carboxylic acid derivatives, revealing the retention of stereochemistry which is crucial in synthetic organic chemistry for the development of drugs and other active molecules (Baldwin, Jackson, Adlington, & Rawlings, 1985).
Substituent Effects on Acidity and NMR Spectra
Research by Y. Kusuyama (1979) discusses the influence of different substituents on the pKa values and carbon-13 chemical shifts for the methylene carbon of the ethyl group in cis-2-substituted 1-cyclopropanecarboxylates. This study provides insights into electronic effects and their impact on molecular properties, which are vital for designing molecules with desired reactivity and stability (Kusuyama, 1979).
Biocatalytic Asymmetric Synthesis
The work by Shaozhou Zhu et al. (2018) explores the biocatalytic asymmetric synthesis of key chiral intermediates using a newly isolated Sphingomonas aquatilis strain. This approach demonstrates the potential of biocatalysis in producing chiral compounds efficiently, which are critical in the pharmaceutical industry (Zhu, Shi, Zhang, & Zheng, 2018).
Synthesis and Structural Studies
The synthesis and activity studies of cis-and trans-2-(aminomethyl)cyclopropanecarboxylic acid derivatives by R. Allan et al. (1980) and the synthesis, crystal structures, and modelling of β-oligopeptides by Stefan Abele et al. (1999) highlight the versatility of cyclopropane derivatives in mimicking biological molecules and developing novel materials with specific structural properties (Allan et al., 1980); (Abele, Seiler, & Seebach, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






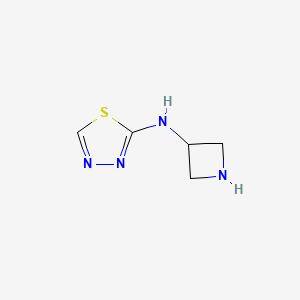

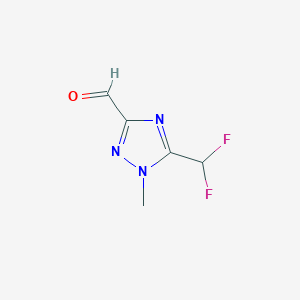
![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)

